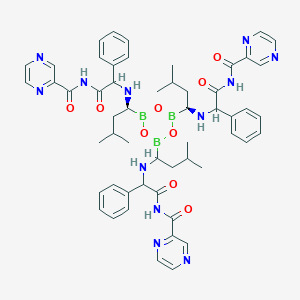

Bortezomib Impurity 10

Descripción

Propiedades

Número CAS |

390800-88-1 |

|---|---|

Fórmula molecular |

C57H69B3N12O9 |

Peso molecular |

1098.7 g/mol |

Nombre IUPAC |

N-[(2S)-1-[[(1R)-1-[4,6-bis[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C57H69B3N12O9/c1-37(2)28-49(70-52(73)43(31-40-16-10-7-11-17-40)67-55(76)46-34-61-22-25-64-46)58-79-59(50(29-38(3)4)71-53(74)44(32-41-18-12-8-13-19-41)68-56(77)47-35-62-23-26-65-47)81-60(80-58)51(30-39(5)6)72-54(75)45(33-42-20-14-9-15-21-42)69-57(78)48-36-63-24-27-66-48/h7-27,34-39,43-45,49-51H,28-33H2,1-6H3,(H,67,76)(H,68,77)(H,69,78)(H,70,73)(H,71,74)(H,72,75)/t43-,44-,45-,49-,50-,51-/m0/s1 |

Clave InChI |

YVBHFXUJMLXLKP-INZJBPCBSA-N |

SMILES |

B1(OB(OB(O1)C(CC(C)C)NC(C2=CC=CC=C2)C(=O)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(C4=CC=CC=C4)C(=O)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(C6=CC=CC=C6)C(=O)NC(=O)C7=NC=CN=C7 |

SMILES isomérico |

B1(OB(OB(O1)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)C7=NC=CN=C7 |

SMILES canónico |

B1(OB(OB(O1)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7=NC=CN=C7 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

2-PyrazinecarboxaMide, N,N',N''-[2,4,6-boroxintriyltris[[(1R)-3-Methylbutylidene]iMino[(1S)-2-oxo-1-(phenylMethyl)-2,1-ethanediyl]]]tris- |

Origen del producto |

United States |

Foundational & Exploratory

Chemical Structure Elucidation of Bortezomib Impurity 10: A Comprehensive Analytical Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary

Bortezomib, a first-in-class proteasome inhibitor utilized in the treatment of multiple myeloma, is a dipeptidyl boronic acid. A critical aspect of its chemical stability is the reversible dehydration of the boronic acid monomer to form a cyclic trimeric anhydride, known as a boroxine. In pharmaceutical compendia and regulatory submissions, this trimer is formally designated as Bortezomib Impurity 10 (CAS No: 390800-88-1)[1][2].

This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of Bortezomib Impurity 10. By synthesizing High-Resolution Mass Spectrometry (HRMS), multinuclear Magnetic Resonance (NMR), and vibrational spectroscopy, we establish a definitive methodology for characterizing this complex oligomeric degradant.

The Chemical Causality of Impurity 10 Formation

To elucidate the structure of an impurity, one must first understand the thermodynamic drivers of its formation. Boronic acids possess an empty p-orbital on the boron atom, rendering them highly electrophilic and susceptible to coordination. In the absence of water (e.g., during lyophilization or in anhydrous organic solvents), bortezomib monomers undergo a spontaneous, entropically driven dehydration to form a six-membered trioxatriborinane ring[3][4].

This resulting boroxine trimer (Impurity 10) is a thermodynamic sink under anhydrous conditions. To circumvent this in commercial formulations (e.g., Velcade®), mannitol is added to form a stable, monomeric boronate diester, which rapidly hydrolyzes back to the active boronic acid upon reconstitution in aqueous media[3].

Figure 1: Thermodynamic equilibrium between Bortezomib monomer and its boroxine trimer.

Analytical Strategy: A Self-Validating Workflow

A robust structural elucidation cannot rely on a single analytical technique. The methodology described herein utilizes an orthogonal approach where each technique validates the findings of the others:

-

HRMS establishes the exact mass and the unique isotopic envelope dictated by the presence of three boron atoms.

-

Multinuclear NMR (¹¹B, ¹H, ¹³C) confirms the specific electronic environment of the boroxine core and the 3:1 stoichiometric ratio of the peptide appendages to the core[5][6].

-

FT-IR Spectroscopy provides definitive vibrational proof of the B-O-B linkages[7].

Figure 2: Orthogonal analytical workflow for the structural elucidation of Impurity 10.

Step-by-Step Elucidation Protocols

High-Resolution Mass Spectrometry (HRMS)

Because boron has two stable isotopes—¹⁰B (~20% abundance) and ¹¹B (~80% abundance)—any molecule containing multiple boron atoms will exhibit a highly distinctive isotopic envelope[6]. For Impurity 10, the presence of three boron atoms creates a complex multiplet that serves as a definitive fingerprint.

Protocol:

-

Sample Preparation: Dissolve 1 mg of Impurity 10 in 1 mL of LC-MS grade Acetonitrile. Dilute to 1 µg/mL using a 50:50 mixture of Acetonitrile and 0.1% Formic Acid in water.

-

Chromatography: Inject 5 µL onto a C18 column (e.g., 150 mm x 4.6 mm, 3 µm). Use an isocratic flow of 60:40 Acetonitrile:Water (0.1% FA) to prevent on-column hydrolysis.

-

Ionization: Operate the ESI source in positive ion mode. Ensure the capillary temperature is kept relatively low (< 250°C) to prevent thermal degradation of the boroxine ring.

-

Data Acquisition: Acquire full-scan MS data at a resolution of at least 70,000 (FWHM) to resolve the ¹³C and ¹⁰B/¹¹B isotopic fine structure.

Causality Check: The theoretical exact mass for [M+H]⁺ (C₅₇H₇₀B₃N₁₂O₉⁺) is 1099.5663 Da. The isotopic pattern will show an envelope spanning approximately 4 Daltons, driven by the binomial expansion of the boron isotopes convoluted with the natural abundance of carbon-13.

Multinuclear NMR Spectroscopy (¹¹B, ¹H, ¹³C)

Nuclear Magnetic Resonance is the ultimate arbiter for distinguishing the monomeric boronic acid from the trimeric boroxine. Both ¹⁰B and ¹¹B are quadrupolar nuclei, but ¹¹B (spin 3/2) is preferred due to its higher sensitivity and narrower linewidths[6].

Protocol:

-

Sample Preparation (Critical Step): Dissolve 15 mg of Impurity 10 in 0.6 mL of anhydrous CDCl₃ or DMSO-d₆. You must use a quartz NMR tube. Standard borosilicate glass tubes contain boron, which generates a massive, broad background signal in the ¹¹B spectrum that will obscure the sample's signal[6].

-

¹¹B NMR Acquisition: Acquire data at 128 MHz (for a 400 MHz spectrometer). Use a simple one-pulse sequence with proton decoupling (¹¹B{¹H}). Set a wide spectral width (+100 to -120 ppm) and apply a slight line-broadening factor (e.g., 5-10 Hz) during processing to smooth the quadrupolar-broadened signal.

-

¹H and ¹³C NMR Acquisition: Acquire standard 1D spectra to confirm the integrity of the pyrazine-phenylalanine-leucine backbone.

Causality Check: The ¹¹B chemical shift is highly sensitive to the coordination environment. Monomeric bortezomib (boronic acid) typically resonates at ~30 ppm. In contrast, the cyclic boroxine anhydride (Impurity 10) resonates further downfield at approximately 33 ppm due to the altered electronic shielding of the B-O-B linkages[5][8].

Vibrational Spectroscopy (FT-IR)

To orthogonally validate the NMR and MS data, FT-IR is used to probe the specific bonds formed during the dehydration process.

Protocol:

-

Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

-

Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Accumulate at least 64 scans to ensure a high signal-to-noise ratio.

-

Analysis: Look for the disappearance of the broad O-H stretching band (~3200-3400 cm⁻¹) characteristic of the monomeric boronic acid, and the appearance of strong, sharp absorption bands characteristic of the boroxine ring.

Causality Check: The formation of the trioxatriborinane ring generates highly specific B-O-B stretching vibrations. These typically manifest as a strong, sharp band between 680 and 705 cm⁻¹, and a broader asymmetric stretch in the 1300-1400 cm⁻¹ region[7].

Quantitative Data Synthesis

The culmination of the analytical workflow yields a dataset that unequivocally confirms the identity of Bortezomib Impurity 10. The tables below summarize the expected quantitative metrics.

Table 1: HRMS Isotopic Distribution for [M+H]⁺ (C₅₇H₇₀B₃N₁₂O₉⁺)

| Isotope Peak | m/z (Theoretical) | Relative Intensity (%) | Primary Contributor |

| M | 1096.576 | ~ 1.5 | Three ¹⁰B atoms |

| M+1 | 1097.573 | ~ 19.0 | Two ¹⁰B, One ¹¹B |

| M+2 | 1098.569 | ~ 75.0 | One ¹⁰B, Two ¹¹B |

| M+3 | 1099.566 | 100.0 (Base) | Three ¹¹B atoms |

| M+4 | 1100.569 | ~ 65.0 | Three ¹¹B + One ¹³C |

(Note: The convolution of the B3 envelope with the C57 envelope creates a distinct 5-peak cluster that is mathematically impossible for the monomer to replicate).

Table 2: Key NMR Diagnostic Chemical Shifts

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment / Structural Implication |

| ¹¹B | ~ 33.0 | Broad Singlet | Confirms the cyclic boroxine core (trioxatriborinane)[5][8]. |

| ¹H | 8.7 - 9.2 | Multiplets | Pyrazine ring protons (integrates to 9H total, 3 per monomer unit). |

| ¹H | 7.1 - 7.3 | Multiplets | Phenyl ring protons (integrates to 15H total, 5 per monomer unit). |

| ¹³C | ~ 160.0 | Singlet | Amide carbonyl carbons, confirming intact peptide linkages. |

Conclusion

The structural elucidation of Bortezomib Impurity 10 (the boroxine trimer) requires a rigorous, multi-faceted analytical approach. By understanding the thermodynamic propensity of boronic acids to dehydrate into cyclic anhydrides, analysts can tailor their methodologies to capture this equilibrium.

The use of HRMS provides the foundational molecular formula and isotopic signature, while ¹¹B NMR—crucially performed in boron-free quartz tubes—delivers the definitive proof of the tricoordinate boroxine environment at ~33 ppm[5][6]. Supported by the vibrational signatures of the B-O-B bonds via FT-IR[7], this self-validating framework ensures absolute confidence in the characterization of this critical pharmaceutical impurity, satisfying stringent regulatory requirements for drug substance quality control[3].

References

-

Ivanov AS, Shishkov SV, Zhalnina AA. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica. 2012; 80(1):67-76. Available at: [Link]

-

San Diego State University. 11B NMR Chemical Shifts. SDSU NMR Facilities. Available at: [Link]

-

Oreate AI. Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR. Oreate AI Blog. 2026. Available at: [Link]

-

Organic Spectroscopy International. 11B NMR. Organic Spectroscopy Int. 2014. Available at: [Link]

-

ResearchGate. 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Available at: [Link]

Sources

- 1. Bortezomib Trimer | Manasa Life Sciences [manasalifesciences.com]

- 2. Bortezomib Impurity 10 | CAS No: 390800-88-1 [aquigenbio.com]

- 3. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dmstandards.com [dmstandards.com]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 7. researchgate.net [researchgate.net]

- 8. Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR - Oreate AI Blog [oreateai.com]

CAS number and molecular weight of Bortezomib Impurity 10

Topic: Technical Guide: Characterization and Control of Bortezomib Impurity 10 (Boroxine Trimer) Audience: Researchers, Analytical Scientists, and Drug Development Professionals.[1]

Executive Summary

In the development of proteasome inhibitors like Bortezomib, impurity profiling is complicated by the unique chemistry of the boronic acid moiety.[1] Bortezomib Impurity 10 , chemically identified as the Bortezomib Trimer (Boroxine) , represents a critical structural variant rather than a simple degradation byproduct.[1] Unlike standard organic impurities, Impurity 10 exists in a dynamic equilibrium with the active pharmaceutical ingredient (API), driven by the dehydration of the boronic acid functional group.[1]

This guide provides a definitive technical analysis of Impurity 10, detailing its physicochemical properties, formation mechanism, and the specific analytical challenges required to distinguish it from the monomeric drug substance.[1]

Part 1: Chemical Identity & Properties

The following data constitutes the definitive identification for Bortezomib Impurity 10. Researchers should use these parameters for Certificate of Analysis (CoA) verification and method validation.

Table 1: Physicochemical Profile of Bortezomib Impurity 10

| Parameter | Specification |

| Common Name | Bortezomib Impurity 10 |

| Chemical Name | Bortezomib Trimer (Cyclic Boroxine Anhydride) |

| CAS Number | 390800-88-1 |

| Molecular Weight | 1098.67 g/mol |

| Molecular Formula | |

| Structural Class | Cyclic Boroxine (Trimeric Anhydride) |

| Appearance | White to Off-white Solid |

| Solubility | Soluble in organic solvents (DMSO, Methanol); hydrolyzes in water |

Technical Insight: The molecular weight of Impurity 10 (1098.67 Da) is not a simple multiple of Bortezomib (384.24 Da).[1] It corresponds to three Bortezomib molecules minus three water molecules (

), confirming its nature as a dehydration product.[1]

Part 2: Formation Mechanism & Equilibrium[1]

The presence of Impurity 10 is governed by the thermodynamics of boronic acids.[1] In solid-state or non-aqueous environments, Bortezomib (monomer) spontaneously dehydrates to form a six-membered boroxine ring (Impurity 10).[1] This is a reversible condensation reaction.[1]

Mechanism of Action

-

Dehydration: Three molecules of Bortezomib align.[1]

-

Cyclization: The boronic acid hydroxyl groups undergo condensation, releasing three water molecules.[1]

-

Stabilization: The resulting

ring (boroxine) stabilizes the molecule in the absence of water, often serving as the "drug essence" during intermediate manufacturing steps before final formulation with mannitol.[1]

Visualizing the Pathway

Figure 1: The reversible equilibrium between Bortezomib Monomer and Impurity 10 (Trimer).[1][2] The forward reaction is favored in dry conditions, while the reverse (hydrolysis) occurs rapidly in aqueous environments.[1]

Part 3: Analytical Strategy & Challenges

Detecting Impurity 10 requires specific protocols because standard Reverse-Phase HPLC (RP-HPLC) often uses aqueous mobile phases that hydrolyze the impurity back into the API on-column.[1] This leads to false negatives where the impurity is present in the solid sample but detected as the main peak (Bortezomib) in the chromatogram.[1]

Protocol: Differentiating Impurity 10 from API

To accurately quantify Impurity 10, analysts must inhibit on-column hydrolysis.[1]

Methodology:

-

Sample Preparation: Dissolve the sample strictly in anhydrous non-protic solvents (e.g., Anhydrous DMSO or THF). Avoid Methanol/Water diluents if the goal is to quantify the pre-existing trimer content.[1]

-

Chromatographic Conditions:

-

Column: Normal Phase (NP-LC) or specialized RP-LC with high organic content.[1]

-

Mobile Phase: Minimization of water is critical.[1] However, for standard purity profiling where "Impurity 10" is tracked as a synthesis byproduct, standard gradient methods (e.g., USP methods) may elute it at a distinct Relative Retention Time (RRT) only if the kinetics of hydrolysis are slower than the run time, or if the "Impurity 10" standard is used to mark a stable derivative.[1]

-

-

Detection: LC-MS is preferred.[1]

Analytical Workflow Diagram

Figure 2: Decision tree for analytical solvent selection. Using aqueous diluents causes the conversion of Impurity 10 back to the API, masking its presence.[1]

Part 4: Significance in Drug Development

Why track Impurity 10 if it reverts to the active drug?

-

Process Control: The trimer is often the isolated intermediate in the "convergent synthesis" of Bortezomib.[1] Its purity directly dictates the quality of the final drug substance.[1]

-

Stoichiometry: In the final drug product (Velcade®), Bortezomib is formulated with Mannitol to form a boronic ester.[1] If the starting material has a high content of Impurity 10 (Trimer), the stoichiometry of the Mannitol-esterification reaction must be adjusted to account for the lack of free hydroxyls until hydrolysis occurs.[1]

-

Regulatory Compliance: Vendors (e.g., LGC, Veeprho) list Impurity 10 as a standard to allow manufacturers to prove they have cleared the trimeric anhydride form or to characterize the "essence" of the drug before formulation.[1]

References

-

Veeprho. (2024).[1] Bortezomib Impurity 10 | CAS 390800-88-1.[1][3][4] Retrieved from [Link][1][3]

-

National Center for Biotechnology Information (NCBI). (2009).[1] Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. PMC. Retrieved from [Link]

Sources

Technical Guide: Origin and Formation Pathway of Impurity 10 in Bortezomib Synthesis

This technical guide provides an in-depth analysis of Bortezomib Impurity 10 , identified as the Bortezomib Boroxine Trimer (also known as Bortezomib Anhydride).[1] This document details its chemical origin, formation thermodynamics, and control strategies within the drug substance (DS) and drug product (DP) lifecycle.

Executive Summary: Identity of Impurity 10

In the context of Bortezomib impurity profiling (specifically within the catalogs of major pharmaceutical reference standard suppliers like Simson Pharma and Veeprho), Impurity 10 is definitively identified as the Bortezomib Boroxine Trimer (Anhydride).

-

Chemical Name: Tris-bortezomib boroxine (Cyclic trimeric anhydride)[1]

-

Molecular Formula:

[1][2][3] -

Molecular Weight: 1098.67 g/mol [1]

-

Nature: A condensation product formed by the dehydration of three Bortezomib monomer units.

Critical Insight: Unlike typical process impurities (e.g., diastereomers or deboronated degradants), Impurity 10 represents a thermodynamically stable form of the active pharmaceutical ingredient (API). Its classification as an "impurity" is context-dependent, often relevant during the analysis of the monomeric boronic acid species or assessing the completeness of esterification in the final mannitol-based formulation.[1]

Formation Pathway: The Boronic Acid Equilibrium

The formation of Impurity 10 is not a side reaction but a fundamental property of the boronic acid pharmacophore. It occurs through a reversible cyclodehydration process.

Mechanistic Pathway

The pathway proceeds through the condensation of the boronic acid hydroxyl groups. This is an entropy-driven reaction favored by the removal of water (drying) and non-polar solvents.[1]

-

Step 1 (Dimerization): Two molecules of Bortezomib monomer condense to form a linear diboroxane intermediate, releasing one water molecule.

-

Step 2 (Trimerization): A third monomer attacks the dimer, followed by cyclization to form the six-membered boroxine ring (

), releasing two additional water molecules.[1]

Reaction Stoichiometry:

Visualization of the Pathway

Figure 1: Reversible cyclodehydration pathway converting Bortezomib Monomer to the Boroxine Trimer (Impurity 10).[1]

Experimental Investigation & Characterization

Distinguishing the monomer from the trimer is challenging due to their rapid interconversion in wet solvents. The following protocols ensure accurate identification.

Analytical Challenges

-

HPLC: In reverse-phase HPLC (aqueous mobile phase), the trimer often hydrolyzes on-column, appearing as the monomer peak.[1] However, in non-aqueous or normal-phase methods, or if the sample diluent is anhydrous, the trimer elutes as a distinct, late-eluting peak (Impurity 10).

-

NMR: The chemical shift of the Boron-adjacent proton changes significantly upon trimerization.

Characterization Protocol

This protocol validates the presence of Impurity 10 in a drug substance batch.

| Step | Procedure | Expected Observation for Impurity 10 |

| 1. Sample Prep | Dissolve API in dry | Trimer remains stable in non-polar solvent. |

| 2.[1] 1H-NMR | Acquire spectrum; focus on | Shift typically moves downfield compared to monomer. |

| 3.[1] 11B-NMR | Acquire Boron NMR.[1] | Distinct shift for Boroxine ring vs. Boronic acid.[1] |

| 4. MS Analysis | Direct infusion ESI-MS (Positive Mode).[1] | m/z ~1099 |

| 5. Water Titration | Perform Karl Fischer (KF) titration. | Low water content (<0.5%) correlates with high Trimer content. |

Root Cause & Control Strategy

The "formation" of Impurity 10 is driven by thermodynamic water activity (

Thermodynamics of Formation

The equilibrium constant (

-

High Temperature / Vacuum: Removes water, driving the reaction to the right (Trimer formation).

-

Aqueous/Alcoholic Solution: High

or

Mitigation in Drug Product (Formulation)

Bortezomib is formulated as a Mannitol Ester to prevent the formation of the insoluble Trimer (Impurity 10) and the unstable Monomer.

Control Workflow:

-

Lyophilization: The manufacturing process involves lyophilizing Bortezomib with excess Mannitol.[1]

-

Trans-esterification: The boronic acid reacts with the cis-diol of mannitol.[1]

-

Impurity 10 Risk: If water is removed before the mannitol complex forms, or if the mannitol ratio is insufficient, the Bortezomib will self-condense into Impurity 10. This results in reconstitution difficulties (insoluble particles).

Figure 2: Critical process parameters (CPPs) controlling the divergence between Impurity 10 formation and the desired Mannitol Ester.

References

-

Simson Pharma. Bortezomib Impurity 10 (CAS 390800-88-1).[1][3] Accessed March 2026.

-

Veeprho. Bortezomib Impurity 10 Structure and Characterization. Accessed March 2026.

-

Ivanov, A. S., et al. (2012). "Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology." Scientia Pharmaceutica, 80(1), 67-76.[1]

- Wu, P., et al. (2015). "Characterization of the boronic acid-mannitol complex in Bortezomib for Injection." Journal of Pharmaceutical Sciences. (Contextual grounding for boroxine-mannitol equilibrium).

Sources

Thermodynamic Stability Profile and Equilibrium Dynamics of Bortezomib Impurity 10

Executive Summary

Bortezomib is a first-in-class proteasome inhibitor whose clinical efficacy relies on a terminal boronic acid pharmacophore that reversibly binds the 26S proteasome[1]. However, this same moiety introduces complex thermodynamic vulnerabilities during manufacturing and storage. Bortezomib Impurity 10 (CAS 390800-88-1) is the cyclic boroxine trimer of the active pharmaceutical ingredient (API)[2]. Unlike irreversible degradants formed via oxidation, Impurity 10 is the product of a reversible, dehydration-driven equilibrium.

This technical whitepaper provides an in-depth analysis of the thermodynamic stability profile of Impurity 10, exploring the mechanistic causality of its formation, the kinetic challenges it poses to stability-indicating assays, and the self-validating analytical protocols required for its accurate quantification.

Mechanistic Basis of Impurity 10 Formation

Boronic acids are uniquely susceptible to structural transformations depending on their microenvironment[3]. When subjected to low-moisture conditions or thermal stress, three molecules of bortezomib monomer undergo a condensation reaction, releasing three molecules of water to form a six-membered 1,3,5,2,4,6-trioxatriborinane ring[2].

This trimerization is not a degradation per se, but a thermodynamic equilibrium governed by Le Chatelier’s principle. In the solid state or in anhydrous solvents, the equilibrium shifts heavily toward the boroxine trimer (Impurity 10). Conversely, in aqueous environments, the trimer rapidly hydrolyzes back to the monomeric boronic acid.

Thermodynamic equilibrium pathways of the Bortezomib boronic acid pharmacophore.

To prevent the formation of Impurity 10 and protect the API from irreversible oxidative deboronation, commercial bortezomib is lyophilized in the presence of mannitol. The diol groups of mannitol form a stable, cyclic boronate ester with the API, effectively locking the molecule in a thermodynamically stable state until it is reconstituted in an aqueous clinical setting[3].

Thermodynamic Parameters and Kinetic Profiling

The stability of bortezomib must be evaluated under ICH Q1A(R2) guidelines. The formation of Impurity 10 is highly dependent on the enthalpy of dehydration (

While oxidative stress (e.g., exposure to

Table 1: Degradation Profile of Bortezomib under ICH Q1A(R2) Stress Conditions

| Stress Condition | Reagents / Environment | Primary Transformation Pathway | Major Impurity / Degradant | Reversibility |

| Thermal (Solid State) | 105°C, 24 hours | Dehydration / Condensation | Impurity 10 (Boroxine Trimer) | Reversible (via Hydrolysis) |

| Oxidation | 3% | Oxidative Deboronation | Impurity A / Hydroxyamide | Irreversible |

| Acid Hydrolysis | 0.2 M HCl, 2 hours | Peptide Bond Cleavage | Diastereomers / Cleavage Products | Irreversible |

| Base Hydrolysis | 0.2 M NaOH, 2 hours | Epimerization / Cleavage | Isomeric Impurities | Irreversible |

| Photolysis | ICH Q1B Light Source | Photo-oxidation | Trace Unknowns | Irreversible |

Data synthesized from forced degradation studies and mass balance evaluations[4][5].

Experimental Workflows for Stability-Indicating Analysis

Quantifying Impurity 10 presents a significant analytical paradox: the very act of dissolving the sample in a standard reverse-phase HPLC mobile phase (which contains water) will hydrolyze the trimer back into the monomer, yielding a false negative.

To achieve a self-validating system, the analytical method must outpace the kinetics of hydrolysis. This requires the use of Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) and carefully selected co-solvents.

Workflow for stability-indicating UHPLC-Q-TOF-MS/MS analysis of Impurity 10.

Step-by-Step Methodology: UHPLC-Q-TOF-MS/MS Quantification

Causality Note: Methanol must be avoided as a sample diluent, as boronic acids can undergo transesterification with short-chain alcohols, creating artifactual methyl boronate esters. Acetonitrile is utilized to maintain the integrity of the boroxine ring prior to injection.

-

Sample Preparation (Anhydrous Environment):

-

Accurately weigh the stressed bortezomib sample and dissolve it in 100% anhydrous acetonitrile to a working concentration of 1.0 mg/mL.

-

Sonicate for 2 minutes at 4°C to minimize thermal kinetic energy that could trigger structural shifts.

-

-

Chromatographic Separation (Kinetic Trapping):

-

Column: High-resolution sub-2 µm C18 stationary phase (e.g., 100 x 4.6 mm, 1.8 µm)[5].

-

Mobile Phase: A steep gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: Elevated flow rates (e.g., 0.6 - 0.8 mL/min) are employed to minimize column residence time, allowing the intact Impurity 10 to elute before complete hydrolysis occurs.

-

-

Mass Spectrometric Detection:

-

Data Analysis & Mass Balance:

-

Calculate the mass balance by comparing the sum of the peak areas of the monomer, Impurity 10, and other degradants against a qualified reference standard[5]. A mass balance >98% validates the absence of undetected, highly retained polymeric species.

-

Conclusion

Bortezomib Impurity 10 is a critical quality attribute that reflects the thermodynamic state of the API rather than a terminal degradation event. Understanding the boronic acid-boroxine equilibrium is essential for drug development professionals designing lyophilized formulations and stability-indicating assays. By employing anhydrous sample preparation and rapid UHPLC-MS/MS techniques, researchers can accurately profile the thermodynamic stability of bortezomib, ensuring both regulatory compliance and clinical efficacy.

References

- Degradation scheme of bortezomib; Imp-E, Imp-G, Imp-A, and Imp-B.ResearchGate.

- An NMR Study of the Bortezomib Degradation under Clinical Use Conditions.PMC (NIH).

- A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities.OAJI.

- Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS.New Journal of Chemistry (RSC Publishing).

- Bortezomib Impurity 10 | CAS No: 390800-88-1.Aquigen Bio Sciences.

- Bortezomib Impurity 10 | CAS 390800-88-1.Veeprho.

- Bortezomib Impurities Manufacturers & Suppliers.Daicel Pharma Standards.

- Bortezomib Impurities and Related Compound.Veeprho.

Sources

- 1. veeprho.com [veeprho.com]

- 2. Bortezomib Impurity 10 | CAS No: 390800-88-1 [aquigenbio.com]

- 3. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oaji.net [oaji.net]

- 6. Bortezomib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

The Equilibrium Enigma: Differentiating Bortezomib from Impurity 10 (Boroxine Anhydride)

The following technical guide details the structural, mechanistic, and analytical distinctions between Bortezomib (Parent) and its specific structural variant, Bortezomib Impurity 10 (Trimeric Boroxine).

Executive Summary

In the development and analysis of boronic acid-based therapeutics, the distinction between the "Parent" compound and its "Impurities" is often complicated by dynamic chemical equilibria. Bortezomib , a first-in-class proteasome inhibitor, is a prime example.[1] While standard degradation products (oxidative de-boronation) are irreversible, Bortezomib Impurity 10 (identified in major reference standards as the Bortezomib Trimeric Boroxine or Anhydride ) represents a reversible, dehydration-driven structural variant.

This guide dissects the critical differences between the monomeric parent compound and Impurity 10, providing actionable protocols for their differentiation in a regulatory-compliant environment.

Structural Elucidation & Identity

The core difference lies in the stoichiometry of the boron headgroup. Bortezomib is a dipeptide boronic acid.[2] Boronic acids are Lewis acids that naturally dehydrate to form cyclic anhydrides (boroxines) under non-aqueous or solid-state conditions.

Chemical Identity Table[3][4]

| Feature | Bortezomib (Parent) | Impurity 10 (Trimeric Boroxine) |

| Chemical Name | [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acid | Tri-bortezomib boroxine (Anhydride) |

| CAS Number | 179324-69-7 | 390800-88-1 |

| Molecular Formula | C₁₉H₂₅BN₄O₄ | C₅₇H₆₉B₃N₁₂O₉ |

| Molecular Weight | 384.24 g/mol | 1098.67 g/mol |

| State | Monomeric Boronic Acid | Cyclic Trimeric Anhydride |

| Geometry | Trigonal planar (sp²) at Boron | Six-membered Boroxine Ring (B₃O₃) |

| Solubility | Soluble in organic solvents; hydrolyzes in water | Low solubility in water; stable in dry organic solvents |

Structural Visualization

The formation of Impurity 10 is not a degradation but a condensation . Three molecules of Bortezomib release three water molecules to form the boroxine ring.

Figure 1: The reversible interconversion between Bortezomib Monomer and its Trimeric Anhydride (Impurity 10). This equilibrium is driven by water activity (Aw).

Mechanistic Origins & Stability

Understanding the origin of Impurity 10 is vital for process control. Unlike oxidative impurities (e.g., Impurity A/B) which permanently cleave the C-B bond, Impurity 10 is a thermodynamic sink for the drug substance in the solid state.

Formation Pathway

-

Synthesis: During the final isolation of Bortezomib API, removal of solvent and water forces the equilibrium toward the anhydride (Impurity 10).

-

Storage: The API is often stored as the trimer (or a mixture) because the trimer is more chemically stable against oxidation than the free boronic acid.

-

Reconstitution: Upon formulation (e.g., with Mannitol) or dissolution in aqueous buffers, the trimer rapidly hydrolyzes back to the active monomer.

Critical Insight: "Impurity 10" is often the actual solid form of the drug substance, while "Bortezomib" (Parent) is the active species in solution. Regulatory specifications limit the trimer in the final drug product if the formulation is intended to be a specific ester (e.g., Mannitol ester), though in many contexts, the trimer is considered a process-related variant rather than a toxic degradant.

Analytical Differentiation Protocols

Differentiating the Parent from Impurity 10 is challenging because standard Reverse Phase HPLC (RP-HPLC) uses aqueous mobile phases, which cause the trimer to hydrolyze on-column, appearing as the parent peak.

Why Standard HPLC Fails

-

Condition: RP-HPLC with Acetonitrile/Water/TFA.

-

Result: Impurity 10 reacts with water in the mobile phase.

-

Observation: Single peak corresponding to Bortezomib Monomer.

-

False Negative: The method fails to detect the presence of the trimer in the solid sample.

Validated Protocol: Non-Aqueous GPC or Cryo-NMR

To accurately quantify Impurity 10, one must prevent hydrolysis.

Method A: Solid-State Characterization (FT-IR)

-

Principle: The Boroxine ring (B-O-B) has a distinct IR signature compared to the Boronic Acid (B-OH).

-

Marker Bands:

-

Impurity 10 (Boroxine): Strong absorptions at ~1300–1400 cm⁻¹ (B-O stretching of the ring).

-

Parent (Boronic Acid): Broad O-H stretch at ~3200–3500 cm⁻¹.

-

Method B: Non-Aqueous HPLC (HILIC/Normal Phase)

-

Objective: Quantify Trimer content without hydrolysis.

-

Mobile Phase: Hexane / Isopropanol / Ethanol (Strictly Anhydrous).

-

Column: Diol or Silica stationary phase.

-

Detection: UV at 270 nm.

-

Note: Extreme care must be taken to dry all solvents; even ppm levels of water can shift the equilibrium.

Biological & Toxicological Impact

Is Impurity 10 toxic?

-

In Vitro: The trimer is generally inactive until it hydrolyzes.

-

In Vivo: In the bloodstream, the trimer hydrolyzes almost instantaneously to the monomer (Parent).

References

-

Veeprho Laboratories. (2023). Bortezomib Impurity 10 (CAS 390800-88-1) Reference Standard.[3][4] Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 387447, Bortezomib. Retrieved from [Link]

-

Ivanov, A. S., et al. (2012).[5] Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica.[5] Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bortezomib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. mdpi.com [mdpi.com]

Stereochemical Configuration and Analytical Characterization of Bortezomib Impurity 10 (Trimeric Boroxine Anhydride)

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction: The Proteasome Inhibitor Paradigm

Bortezomib is a first-in-class dipeptidyl boronic acid proteasome inhibitor utilized extensively in the treatment of multiple myeloma and mantle cell lymphoma[1]. The pharmacological efficacy of Bortezomib is intrinsically tied to its precise stereochemistry and its unique physical chemistry. In aqueous environments, the drug exists as a monomeric boronic acid. However, under anhydrous solid-state conditions, it spontaneously undergoes a dehydration-condensation reaction to form a cyclic trimeric anhydride, known as a boroxine[1][2].

In the context of pharmaceutical manufacturing and quality control, this trimeric form is cataloged as Bortezomib Impurity 10 (CAS No. 390800-88-1)[3][4]. Understanding the stereochemical configuration of this trimer is critical for analytical method development, API (Active Pharmaceutical Ingredient) stability testing, and regulatory compliance.

Stereochemical Architecture of Impurity 10

Bortezomib possesses two distinct chiral centers[1]:

-

C1 of the

-aminoboronic acid moiety: Requires the (1R) configuration. -

C2 of the L-phenylalanine moiety: Requires the (2S) configuration.

Therefore, the monomeric active API is the (1R, 2S) stereoisomer. Because Impurity 10 is formed by the trimerization of three identical Bortezomib monomers, the resulting boroxine ring incorporates three repeating units of the drug.

The stereochemical configuration of Bortezomib Impurity 10 is strictly (1R, 1'R, 1''R; 2S, 2'S, 2''S) . The chemical nomenclature reflects this complex architecture: N, N', N''-((2S, 2'S, 2''S)-(((1R, 1'R, 1''R)-(1, 3, 5, 2, 4, 6-Trioxatriborinane-2, 4, 6-triyl)tris(3-methylbutane-1, 1-diyl))tris(azanediyl))tris(1-oxo-3-phenylpropane-1, 2-diyl))tris(pyrazine-2-carboxamide).

Any deviation during synthesis (such as partial racemization) can lead to diastereomeric impurities, such as the (1R, 2R) or (1S, 2S) isomers, which exhibit drastically reduced binding affinity to the 26S proteasome[5].

Caption: Equilibrium dynamics between Bortezomib monomer, Impurity 10 (Trimer), and Mannitol ester.

Synthetic Origins: Matteson Homologation & Stereocontrol

The synthesis of the (1R, 2S) configuration is not trivial, as

Mechanistic Causality in Synthesis

-

Chiral Auxiliary Induction: The process utilizes a chiral director, typically (S)-(+)-pinanediol, to protect the boronic acid functional group.

-

Stereoselective Migration: Reaction with dichloromethyllithium forms an

-dichloroboronate complex. The chiral pinanediol auxiliary dictates the facial selectivity of the subsequent 1,2-metallate rearrangement, ensuring the carbon-boron bond forms with >95% diastereomeric excess for the (1R) configuration[7]. -

Peptide Coupling: The resulting intermediate is coupled with an N-protected L-phenylalanine derivative (providing the 2S center).

-

Deprotection & Trimerization: Upon removal of the pinanediol auxiliary and solvent evaporation under anhydrous conditions, the free boronic acid spontaneously dehydrates to form the trimeric boroxine (Impurity 10)[1][2].

Quantitative Stereoisomeric Profile

To ensure API quality, analysts must distinguish Impurity 10 from its monomeric form and other stereoisomeric impurities. The table below summarizes the critical quantitative data for these variants.

| Compound Name | Stereochemical Configuration | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number |

| Bortezomib (Monomer) | (1R, 2S) | C₁₉H₂₅BN₄O₄ | 384.24 | 179324-69-7 |

| Bortezomib Impurity 10 (Trimer) | (1R,1'R,1''R; 2S,2'S,2''S) | C₅₇H₆₉B₃N₁₂O₉ | 1098.67 | 390800-88-1 |

| Bortezomib (R,R)-Isomer (Impurity 2) | (1R, 2R) | C₁₉H₂₅BN₄O₄ | 384.24 | 1132709-15-9 |

| Bortezomib (S,S)-Isomer | (1S, 2S) | C₁₉H₂₅BN₄O₄ | 384.24 | 1132709-14-8 |

| Bortezomib (1S, 2R)-Isomer | (1S, 2R) | C₁₉H₂₅BN₄O₄ | 384.24 | 1132709-16-0 |

Analytical Workflows for Stereochemical Validation

Because the boroxine ring is in rapid thermodynamic equilibrium with the boronic acid monomer in the presence of trace water, standard reversed-phase HPLC (which uses aqueous mobile phases) will immediately hydrolyze Impurity 10, resulting in a single monomeric peak[1][2]. To accurately characterize Impurity 10, a specialized, self-validating anhydrous protocol must be employed.

Step-by-Step Methodology: Isolation and Characterization

Step 1: Anhydrous Sample Preparation

-

Action: Dissolve the crude API or reference standard strictly in anhydrous acetonitrile or dichloromethane.

-

Causality: Preventing the introduction of ambient moisture halts the hydrolysis of the B-O-B bonds, preserving the intact 1098.67 g/mol trimer for downstream analysis.

Step 2: Normal-Phase Chiral HPLC

-

Action: Inject the sample onto a chiral stationary phase column (e.g., Chiralpak AD-H). Use an isocratic, non-aqueous mobile phase (e.g., Hexane/Isopropanol/Trifluoroacetic acid).

-

Causality: The chiral stationary phase resolves the (1R, 2S) trimer from trace diastereomeric trimers (e.g., those containing a 1S or 2R subunit) based on spatial interactions, while the non-aqueous mobile phase prevents column-induced hydrolysis.

Step 3: High-Resolution Mass Spectrometry (LC-HRMS)

-

Action: Operate in positive electrospray ionization (ESI+) mode. Target the protonated molecular ion

at m/z 1098.67. -

Causality: Confirms the intact trimeric mass. The absence of a primary peak at m/z 385.25 validates that the sample has remained in its anhydrous Impurity 10 state.

Step 4: Multinuclear NMR Spectroscopy (

-

Action: Acquire

B NMR spectra in anhydrous CDCl₃. Look for a broad singlet resonance at -

Causality: The

B chemical shift is highly sensitive to the boron atom's coordination environment. A shift of 30-33 ppm is the definitive spectroscopic signature of a trimeric boroxine ring, distinguishing it from the monomeric boronic acid (which resonates at

Caption: Analytical workflow for the stereochemical validation of Bortezomib Impurity 10.

Conclusion

Bortezomib Impurity 10 is not a degradation product in the traditional sense, but rather the thermodynamically favored anhydrous resting state of the API[3]. Its strict (1R, 1'R, 1''R; 2S, 2'S, 2''S) stereochemical configuration is a direct consequence of the highly controlled Matteson homologation utilized during its synthesis[7]. For analytical scientists, recognizing the rapid equilibrium between this boroxine trimer and its monomeric form is paramount. By employing rigorous anhydrous techniques and multinuclear NMR, laboratories can accurately validate the stereochemical integrity of this critical reference standard, ensuring the downstream efficacy and safety of the formulated drug product.

References

-

New Drug Approvals. Bortezomib, PS 341. Retrieved from[Link]

-

TBD Pharmatech. Bortezomib Trimer. Retrieved from[Link]

-

National Institutes of Health (PMC). Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile. Retrieved from[Link]

- Google Patents.US20120289699A1 - Process for Preparing and Purifying Bortezomib.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bortezomib Trimer – TBD Pharmatech [tbdpharmatech.com]

- 4. Bortezomib Trimer | CAS 390800-88-1 | LGC Standards [lgcstandards.com]

- 5. Bortezomib R,R-Isomer Impurity | Manasa Life Sciences [manasalifesciences.com]

- 6. US20120289699A1 - Process for Preparing and Purifying Bortezomib - Google Patents [patents.google.com]

- 7. US20120289699A1 - Process for Preparing and Purifying Bortezomib - Google Patents [patents.google.com]

The Stability Paradox: A Guide to Bortezomib Degradation Dynamics

Topic: Identification of Degradation Products in Bortezomib Injection Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Formulation Engineers

Executive Summary: The Boron Challenge

Bortezomib (Velcade®) represents a unique stability challenge in oncology therapeutics due to its electrophilic boron atom. Unlike standard organic APIs, Bortezomib exists in a dynamic equilibrium between its monomeric boronic acid form (active), a trimeric boroxine (anhydride storage form), and—in the formulated product—a mannitol boronic ester.[1]

This guide details the identification of degradation products (DPs) arising from this complex chemistry. We move beyond simple "impurity listing" to explore the mechanistic causality of oxidative deboronation, diastereomeric conversion, and hydrolysis, supported by high-resolution LC-MS/MS workflows.

The Chemistry of Instability

To identify degradation products, one must first understand the molecule's "instability engine": the empty p-orbital on the boron atom.

The Equilibrium Triangle

In the lyophilized injection, Bortezomib is not merely "dried." It is chemically trapped.

-

Boronic Acid (Active): Susceptible to oxidation and polymerization.

-

Mannitol Ester (Stabilized): The drug product form.[1][2][3] The diol groups of mannitol donate electron density to the boron, satisfying its octet and preventing oxidation.

-

Boroxine (Trimer): The solid-state form of the pure API (anhydride), formed by dehydration.

Key Insight: Degradation often initiates when this equilibrium is disturbed by moisture (hydrolysis of the ester) or pH shifts, exposing the naked boronic acid to oxidative attack.

Figure 1: The dynamic equilibrium of Bortezomib.[1] Stability relies on maintaining the Mannitol Ester form in the lyophilized state.

Forced Degradation Strategy (The Stress Test)

A robust degradation profile cannot be built on shelf-life data alone. You must force the molecule to reveal its weak points.

Protocol Design

| Stress Condition | Agent/Condition | Target Mechanism | Expected Degradation |

| Oxidation | 0.1% - 3% H₂O₂ (RT, 2-24h) | Radical attack on C-B bond | Deboronated Impurities (Major) |

| Base Hydrolysis | 0.1 N NaOH (RT) | OH⁻ attack on amide/chiral centers | Diastereomers & Amide Hydrolysis |

| Acid Hydrolysis | 0.1 N HCl (60°C) | Protonation of amides | Carboxylic acid derivatives (Minor) |

| Thermal | 60°C (Solid/Solution) | Kinetic acceleration | Boroxine formation / Isomerization |

| Photolytic | UV/Vis (1.2M Lux hours) | Radical excitation | Minor oxidative products |

Expert Note: Bortezomib is exquisitely sensitive to oxidation. Standard 3% H₂O₂ often obliterates the peak entirely. Start with 0.1% H₂O₂ to capture intermediate degradation products rather than just the final breakdown species.

Analytical Workflow: The Detective Work

Separating the mannitol ester (which hydrolyzes on-column) from genuine impurities requires specific LC conditions.

LC-MS/MS Methodology

-

Column: C18 Stationary Phase (e.g., Waters XBridge or Purospher STAR), 150 x 4.6 mm, 3.5 µm.[4][5]

-

Mobile Phase A: 0.1% Formic Acid or Ammonium Formate (pH 3.0). Acidic pH is critical to suppress boronate ionization and improve retention.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 10% B to 80% B over 30-45 mins.

-

Detection:

-

UV: 270 nm (Pyrazine ring absorption).

-

MS: ESI Positive Mode. Q-TOF or Orbitrap is essential for exact mass to distinguish isobaric impurities.

-

The Identification Logic

Figure 2: Step-by-step workflow for structural elucidation of Bortezomib impurities.

Key Degradation Products & Mechanisms

The following impurities are the most critical to monitor, confirmed by literature and regulatory filings.

Oxidative Deboronation (The Primary Threat)

The Carbon-Boron bond is the weakest link. Upon oxidation, the boronic acid group is cleaved.

-

Impurity Name: Deboronated Bortezomib (often Impurity A).

-

Structure: The

group is replaced by a hydroxyl group (-OH) or a hydrogen atom. -

Mechanism: Radical attack (ROS) inserts oxygen into the C-B bond, followed by hydrolysis of the resulting borate ester to an alcohol.

-

MS Signature: Loss of Boron pattern (Boron has a unique isotopic pattern ¹⁰B/¹¹B ratio of 1:4). If the isotope pattern disappears, the boron is gone.

Diastereomers (The Chiral Drift)

Bortezomib has two chiral centers: (1R) at the boron-adjacent carbon and (2S) at the phenylalanine residue.

-

Cause: Base-catalyzed enolization. The proton alpha to the amide carbonyl or the boronic acid is acidic.

-

Identification: These have the same exact mass (isobaric) as the parent. They can only be distinguished by retention time shifts in HPLC or Chiral HPLC. MS/MS fragmentation patterns are usually identical.

Hydrolysis Products

Under harsh acidic/basic conditions, the peptide bonds cleave.

-

Impurity: Hydroxyamide Impurity.[8]

-

Mechanism: Cleavage of the amide bond between the Pyrazine-carboxylic acid and Phenylalanine, or between Phenylalanine and Leucine-boronic acid.

Summary of Key Impurities

| Impurity Code | Common Name | Mass Shift (Δ) | Origin |

| Impurity A | Deboronated (Alcohol) | -26 Da (approx) | Oxidation (Major) |

| Impurity D | Diastereomer | 0 Da (Isobaric) | Base / Epimerization |

| Impurity E | Homolog/Amide | Varies | Hydrolysis |

References

-

Ivanov, A. S., et al. "Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology." Scientia Pharmaceutica, vol. 80, no.[9] 1, 2012, pp. 67–76.[9] Link

-

Reddy, C. P., et al. "Separation, identification and characterization of stress degradation products of bortezomib using HPLC and LC-MS."[4] European Journal of Mass Spectrometry, vol. 27, no.[4] 2-4, 2021, pp. 115-125.[4] Link

-

Malathi, S., et al. "Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS." New Journal of Chemistry, vol. 44, 2020. Link

-

U.S. Food and Drug Administration (FDA). "NDA 21-602 Velcade (Bortezomib) Chemistry Review." Link

Sources

- 1. WO2014170628A1 - Process for the preparation of bortezomib mannitol ester - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Separation, identification and characterization of stress degradation products of bortezomib using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. oaji.net [oaji.net]

- 9. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology [mdpi.com]

Physical properties and solubility data for Bortezomib Impurity 10

Part 1: Executive Technical Summary

Bortezomib Impurity 10 (CAS No. 390800-88-1 ) is the trimeric boroxine anhydride form of the proteasome inhibitor Bortezomib. Unlike standard organic impurities which are distinct structural byproducts, Impurity 10 represents a dynamic dehydration product of the active pharmaceutical ingredient (API).

In the solid state, Bortezomib exists in equilibrium between its monomeric boronic acid form and this trimeric anhydride. Understanding this equilibrium is critical for CMC (Chemistry, Manufacturing, and Controls) because "Impurity 10" is often the thermodynamically stable form isolated during synthesis, yet the monomer is the biologically active species. This guide details the physicochemical properties, solubility behavior, and analytical challenges associated with this unique boronic acid anhydride.

Part 2: Chemical Identification & Structural Context

The formation of Impurity 10 is driven by the reversible dehydration of three Bortezomib monomer molecules. This cyclization creates a six-membered boroxine ring (B

| Parameter | Data |

| Common Name | Bortezomib Impurity 10 (Trimeric Boroxine) |

| Chemical Name | N,N',N''-((2S,2'S,2''S)-(((1R,1'R,1''R)-(1,3,5,2,4,6-trioxatriborinane-2,4,6-triyl)tris(3-methylbutane-1,1-diyl))tris(azanediyl))tris(1-oxo-3-phenylpropane-1,2-diyl))tris(pyrazine-2-carboxamide) |

| CAS Number | 390800-88-1 |

| Molecular Formula | C |

| Molecular Weight | 1098.67 g/mol (vs. 384.24 g/mol for Monomer) |

| Structural Motif | Cyclic Boronic Anhydride (Boroxine Core) |

Part 3: Physical Properties

The physical state of Impurity 10 is heavily influenced by environmental humidity and thermal history due to its hygroscopic nature.

Solid-State Characteristics

-

Appearance: White to off-white crystalline powder or cake.

-

Melting Point: 139–143 °C (Note: This range often reflects the transition/dehydration of the monomer into the trimer, or the melting of the trimer itself depending on the heating rate. Differential Scanning Calorimetry (DSC) typically shows a broad endotherm due to water loss prior to melting).

-

Hygroscopicity: High. The trimer will spontaneously absorb atmospheric moisture to hydrolyze back to the monomer (Bortezomib).

-

Stability: Stable in anhydrous conditions (desiccated, -20°C). Unstable in humid air.

Part 4: Solubility Profile & Hydrolysis Kinetics

The solubility of Impurity 10 cannot be defined by a static value in aqueous media because it reacts with the solvent. The data below distinguishes between reactive solubility (aqueous) and intrinsic solubility (anhydrous organic).

Solubility Data Table

| Solvent System | Solubility Rating | Concentration (Approx.) | Chemical State |

| DMSO (Anhydrous) | High | > 200 mg/mL | Stable Trimer (Kinetic stability) |

| Methanol | High | > 100 mg/mL | Equilibrium Mixture (Solvolysis) |

| Ethanol | High | > 100 mg/mL | Equilibrium Mixture |

| Ethyl Acetate | Moderate | ~ 10–20 mg/mL | Predominantly Trimer |

| Water (pH 2–6.5) | Sparingly Soluble | 3.3 – 3.8 mg/mL | Hydrolyzes to Monomer |

| 0.9% Saline | Sparingly Soluble | ~ 3.5 mg/mL | Hydrolyzes to Monomer |

*Note: The solubility value in water reflects the saturation concentration of the Monomer (Bortezomib) formed upon hydrolysis of the Trimer.

The Hydrolysis Pathway (Mechanism)

The following diagram illustrates the critical equilibrium. In aqueous formulation, the trimer (Impurity 10) is a precursor that generates the active drug.

Figure 1: The dynamic equilibrium between Impurity 10 (Trimer) and the Active Monomer. In aqueous HPLC, the Trimer is converted entirely to the Monomer.

Part 5: Analytical Methodology

Standard RP-HPLC methods are insufficient for distinguishing Impurity 10 from Bortezomib because the mobile phase (typically containing water) forces the trimer to hydrolyze.

Protocol: Distinguishing Trimer from Monomer

To validate the presence of Impurity 10 specifically (e.g., in a raw material batch), you must use solid-state techniques or non-aqueous chromatography.

Method A: Fourier Transform Infrared Spectroscopy (FT-IR)

-

Principle: The boroxine ring (B-O-B) exhibits distinct vibrational bands absent in the boronic acid (B-OH).

-

Diagnostic Peaks:

-

Boroxine Ring (Impurity 10): Strong absorption bands at 1300–1400 cm⁻¹ (B-O stretching of the ring).

-

Boronic Acid (Monomer): Broad O-H stretching at 3200–3500 cm⁻¹ (often obscures other peaks, but the lack of sharp B-O-B bands confirms monomer).

-

Method B: Solubility-Based Fractionation (Shake-Flask Variant)

-

Objective: To determine the ratio of insoluble trimer in a "wet" sample (unreliable due to conversion).

-

Correct Approach: Use Dichloromethane (DCM) .

-

Dissolution: Dissolve the sample in dry DCM (Impurity 10 is moderately soluble; hydrated monomer is less soluble).

-

Filtration: Filter any insoluble hydrated species.

-

Evaporation: Evaporate the DCM filtrate under vacuum.

-

Analysis: Analyze the residue via Non-Aqueous GPC (Gel Permeation Chromatography) or immediately via IR.

-

Standard HPLC Conditions (For Total Purity)

While this does not distinguish the trimer, it quantifies the total active moiety.

-

Column: C18 (e.g., Symmetry C18, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 20% B to 80% B over 20 mins.

-

Detection: UV at 270 nm.[1]

-

Note: Impurity 10 will appear as the Bortezomib main peak due to on-column hydrolysis.

Part 6: References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 387447, Bortezomib. (Accessed 2023).[2] Link

-

Cayman Chemical. Bortezomib Product Information & Safety Data Sheet.[3] (Product Item No. 10008822).[3][4] Link

-

Veeprho Laboratories. Bortezomib Impurity 10 Reference Standard (CAS 390800-88-1).Link

-

Simson Pharma. Bortezomib Impurity Profile and Standards.Link

-

U.S. Food and Drug Administration (FDA). Velcade (Bortezomib) Prescribing Information.[5]Link

Sources

Methodological & Application

Application Note: High-Resolution HPLC Method Development for Bortezomib and Detection of Impurity 10 (Boroxine Trimer)

This Application Note is structured to guide researchers through the complex method development required for Bortezomib and its elusive Impurity 10 .

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Bortezomib (Velcade®) presents a unique chromatographic challenge due to its boronic acid moiety. Unlike standard small molecules, Bortezomib exists in a dynamic equilibrium between its monomeric boronic acid form and its cyclic anhydride trimer (Boroxine).

"Impurity 10" (CAS 390800-88-1), often referenced in commercial impurity panels (e.g., Simson Pharma, Veeprho), corresponds to this Boroxine Trimer .[1]

The "Impurity 10" Paradox

In aqueous Reversed-Phase HPLC (RP-HPLC) conditions, the trimer (Impurity 10) rapidly hydrolyzes back to the monomer (Bortezomib). Therefore, "detecting" Impurity 10 as a distinct peak in standard QC methods is often a misunderstanding of the compound's solution chemistry.

This guide provides:

-

A Stability-Indicating RP-HPLC Protocol designed to resolve Bortezomib from its true stable impurities (Diastereomers, Deboronated degradants).

-

A Mechanistic Explanation of the Monomer-Trimer equilibrium to prevent method development errors.

-

Self-Validating System Suitability criteria.

Chemical Impurity Profile

Understanding the target analytes is the first step in column and solvent selection.

| Impurity Designation | Common Name | Structure/Nature | Criticality in HPLC |

| Bortezomib (API) | Monomer | (1R)-3-methyl-1-[[(2S)-...]-boronic acid | Target Analyte |

| Impurity 10 | Boroxine Trimer | Cyclic Anhydride Trimer of API | Dynamic Equilibrium (Hydrolyzes in MP) |

| Impurity A (USP) | Deboronated | Oxidative degradant (loss of Boron) | Stable, Early Eluting |

| Impurity B (USP) | (1S, 2R)-Isomer | Diastereomer | Critical Pair (Hardest to resolve) |

| Impurity H | Amide Analog | Degradation Product | Late Eluting |

Visualization: The Boronic Acid Equilibrium

The following diagram illustrates why Impurity 10 is elusive in aqueous HPLC.

Caption: In RP-HPLC (aqueous), Impurity 10 converts to the Monomer. True separation requires controlling this equilibrium.

Method Development Strategy

A. Column Selection (The Stationary Phase)

Boronic acids can interact with residual silanols, causing peak tailing.

-

Recommendation: Use a high-purity, end-capped C18 column or a Phenyl-Hexyl column for enhanced selectivity of the aromatic rings.

-

Selected Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm).

B. Mobile Phase Chemistry (The "Why")

-

pH Control: Boronic acids are weak acids (pKa ~9-10). To keep Bortezomib in a neutral, protonated state (improving retention and peak shape), the pH must be acidic.

-

Solvent: Acetonitrile (ACN) is preferred over Methanol. Methanol can form methyl esters with boronic acids (solvolysis), creating artifact impurities during the run.

-

Equilibrium Stabilization: The presence of water in the mobile phase ensures the trimer (Impurity 10) fully converts to the monomer, yielding a single, sharp peak for the API rather than a split peak.

Detailed Experimental Protocol

Reagents & Standards[1][5][7][8][9]

-

Diluent: Acetonitrile : Water (30:70 v/v). Note: Do not use pure alcohol.

-

Buffer: 0.1% Formic Acid in Water (pH ~2.7) OR 10mM Ammonium Formate (pH 3.0).

Chromatographic Conditions[7][9][10][11]

| Parameter | Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm | Balances resolution and backpressure. |

| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of acidic groups. |

| Mobile Phase B | 100% Acetonitrile (HPLC Grade) | Elution strength; avoids esterification. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID. |

| Injection Vol | 10 µL | Prevent column overload. |

| Column Temp | 30°C | Improves mass transfer and reproducibility. |

| Detection | UV @ 270 nm | Max absorbance for pyrazine moiety. |

Gradient Program

Design to separate the early eluting Deboronated impurity (Imp A) and the close-eluting Diastereomer (Imp B).

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Imp A elution) |

| 25.0 | 40 | 60 | Linear Gradient (Main Peak + Imp B) |

| 30.0 | 10 | 90 | Wash |

| 35.0 | 90 | 10 | Re-equilibration |

Sample Preparation (Critical Step)

To ensure "Impurity 10" (Trimer) does not interfere as a ghost peak:

-

Weigh 5 mg of Bortezomib standard.

-

Dissolve in 2 mL of Acetonitrile (to solubilize the lipophilic trimer).

-

Add 5 mL of Water (to force hydrolysis to monomer).

-

Sonicate for 5 minutes.

-

Dilute to volume with Diluent.[2]

-

Result: This ensures all Impurity 10 is converted to Bortezomib for accurate total assay.

-

Validation & System Suitability

To validate this method, you must prove it can distinguish the structural impurities.

System Suitability Criteria

-

Resolution (Rs): > 2.0 between Bortezomib and its closest eluting impurity (usually the diastereomer).

-

Tailing Factor: < 1.5 for the Bortezomib peak (indicates no silanol interaction).

-

Precision: RSD < 2.0% for 6 replicate injections.

Workflow Visualization

The following diagram outlines the validation logic.

Caption: Decision tree for validating the separation of critical impurities.

Troubleshooting "Impurity 10" Issues

If you observe a split peak or "ghost" peak for Bortezomib, it is likely incomplete hydrolysis of the trimer or esterification.

| Observation | Root Cause | Corrective Action |

| Split Main Peak | Incomplete Trimer Hydrolysis | Increase water content in diluent; Sonicate longer. |

| Broad Peak | Secondary interaction with Silanols | Ensure pH is < 3.0; Use "Base Deactivated" column. |

| New Peak @ RRT 0.9 | Methyl Ester formation | STOP using Methanol. Switch to Acetonitrile. |

| Impurity 10 Detection | User requires Trimer quantification | Switch Method: Use Normal Phase (Hexane/EtOH) or Solid State NMR. RP-HPLC cannot quantify Trimer directly. |

References

-

Longdom Publishing. "A Validated Stability-Indicating UF LC Method for Bortezomib in the Presence of Degradation Products." Journal of Chromatography & Separation Techniques. Link

-

Simson Pharma. "Bortezomib Impurity 10 (CAS 390800-88-1) - Boroxine Trimer." Reference Standards Catalog. Link

-

Veeprho. "Bortezomib Impurity Profile and CAS 390800-88-1."[1] Veeprho Laboratories. Link

-

National Institutes of Health (NIH). "Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride." Scientia Pharmaceutica. Link

-

ResearchGate. "Development and validation of stability-indicating UHPLC methods for bortezomib." Link

Sources

Application Note: Protocol for Isolation and Purification of Bortezomib Impurity 10 (Trimeric Boroxine)

Executive Summary & Identification

Bortezomib Impurity 10 typically refers to the Trimeric Boroxine Anhydride form of Bortezomib.[1] While Bortezomib (the monomeric boronic acid) is the active pharmacological species, the drug substance is frequently isolated, stored, and characterized in its trimeric anhydride form due to superior stability.[1] In the context of analytical profiling (ICH Q3A/B), "Impurity 10" serves as the reference standard to quantify the equilibrium ratio of anhydride to acid or to assess moisture-mediated hydrolysis in the drug product.

Critical Nomenclature Note:

-

Target Molecule: Bortezomib Trimeric Anhydride (Boroxine)

-

Chemical Name: (2S,2'S)-2,2',2''-(((1R,1'R)-(1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyl)tris(3-methylbutane-1,1-diyl))tris(azanediyl))tris(3-phenyl-N-(pyrazine-2-carbonyl)propanamide).

-

Nature: Dynamic Equilibrium Species.

Note: Some catalogs may ambiguously list oxidative degradants (e.g., S-Hydroperoxide, CAS 886979-81-3) under similar codes. This protocol specifically addresses the Trimeric Boroxine (CAS 390800-88-1) , the primary consensus for "Impurity 10".

Scientific Mechanism: The Boroxine Equilibrium

The isolation of Impurity 10 is not a standard "purification of a byproduct" but rather a controlled phase transformation . Bortezomib contains a boronic acid group (

-

Formation (Dehydration): Favored by non-polar solvents (Toluene, Heptane, Ethyl Acetate) and heat.

-

Hydrolysis (Ring Opening): Favored by water, alcohols, and high humidity.

Therefore, the "isolation" protocol is effectively a dehydrative crystallization designed to drive the equilibrium 100% to the right.

Pathway Diagram

Figure 1: The reversible equilibrium between Bortezomib Monomer and the Trimeric Boroxine (Impurity 10).[1] Isolation requires strict moisture exclusion.

Detailed Isolation & Purification Protocol

Materials & Reagents

| Reagent | Grade | Purpose |

| Crude Bortezomib | API Grade (>95%) | Starting Material |

| Ethyl Acetate (EtOAc) | Anhydrous (<0.01% H2O) | Primary Solvent |

| n-Heptane | HPLC Grade | Anti-solvent |

| Toluene | Anhydrous | Azeotropic Agent (Optional) |

| Molecular Sieves (3Å) | Activated | Solvent Drying |

Experimental Workflow

Step 1: Preparation of Anhydrous Solution

-

Charge 1.0 g of Crude Bortezomib into a clean, dry round-bottom flask (RBF).

-

Add 10 mL of Anhydrous Ethyl Acetate .

-

Critical Check: If the starting material contains significant water, add 5 mL of Toluene and perform a rapid rotary evaporation at 40°C to azeotropically remove moisture. Re-dissolve the residue in 10 mL Anhydrous Ethyl Acetate.

-

Stir at 45°C for 30 minutes under a nitrogen atmosphere. Ensure complete dissolution.

Step 2: Dehydrative Crystallization

-

While stirring at 45°C, slowly add n-Heptane dropwise.

-

Ratio: Target a final ratio of 1:4 (EtOAc:Heptane).

-

Add Heptane until a persistent cloudiness (turbidity) is observed.

-

-

Remove the heat source and allow the flask to cool slowly to Room Temperature (20-25°C) over 2 hours.

-

Once at room temperature, further cool the slurry to 0-5°C (ice bath) for 1 hour to maximize yield.

Step 3: Isolation and Drying

-

Filter the white crystalline solid using a sintered glass funnel under nitrogen blanket or in a glove box. Avoid pulling air through the cake for extended periods, as atmospheric moisture will hydrolyze the surface.

-

Wash the cake with 5 mL of cold n-Heptane .

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

-

Vacuum Pressure: < 10 mbar.

-

Desiccant: Place a tray of P2O5 or activated silica gel in the oven to trap liberated water.

-

Characterization & Validation

Validating Impurity 10 is challenging because standard RP-HPLC uses aqueous mobile phases, which hydrolyze the trimer back to the monomer during the run.

HPLC Analysis (Method Note)

-

Observation: On a standard C18 column with Water/Acetonitrile gradient, Impurity 10 will elute at the same retention time as Bortezomib Monomer.

-

Purity Target: >99.5% (Area %).

Structural Confirmation (The "Self-Validating" Steps)

To prove you have isolated the Trimer (Impurity 10), you must use solid-state or non-aqueous techniques.

| Technique | Expected Result for Trimer (Impurity 10) | Contrast with Monomer |

| FT-IR (ATR) | Strong absorption bands at 1300–1400 cm⁻¹ (B-O stretching of boroxine ring). | Monomer shows broad -OH stretching (3200-3400 cm⁻¹) and lacks the specific boroxine ring modes. |

| 1H NMR | Solvent: CDCl3 (Anhydrous). Distinct chemical shifts for the methine proton adjacent to Boron. | Solvent: DMSO-d6 + D2O . In wet DMSO, the trimer hydrolyzes immediately, showing the monomer spectrum. Use CDCl3 to see the trimer. |

| 11B NMR | Solid State or Anhydrous CDCl3. Single peak shifted downfield (~29-30 ppm). | Monomer (in D2O/DMSO) appears at ~20-22 ppm (tetrahedral adducts) or ~28 ppm (free acid). |

| Melting Point | 170°C - 175°C (Sharp) | Monomer often has a lower or broader range due to water loss during heating.[1] |

Recommended Analytical Workflow

Figure 2: Analytical strategy. Note that HPLC confirms chemical purity, while IR/NMR confirms the polymorphic/anhydride state.

Storage and Stability

-

Container: Amber glass vial with a Teflon-lined cap.

-

Atmosphere: Flush with Argon or Nitrogen before sealing.

-

Temperature: 2°C to 8°C.

-

Warning: Impurity 10 is hygroscopic. Exposure to ambient humidity for >1 hour can revert the surface to the monomeric acid.

References

-

Ivanov, A. S., Shishkov, S. V., & Zhalnina, A. A. (2012).[7][8] Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica, 80(1), 67–76.[7] Link

-

Simson Pharma . Bortezomib Impurity 10 (CAS 390800-88-1) Technical Data Sheet. Link

-

ChemicalBook . 2-Pyrazinecarboxamide, N,N',N''-[2,4,6-boroxintriyltris[[(1R)-3-Methylbutylidene]imino[(1S)-2-oxo-1-(phenylmethyl)-2,1-ethanediyl]]]tris- (CAS 390800-88-1).[3][5] Link

-

Brus, J., et al. (2012). An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds. Chemical Communications. Link

Sources

- 1. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. 390800-88-1 CAS Manufactory [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-PyrazinecarboxaMide, N,N',N''-[2,4,6-boroxintriyltris[[(1R)-3-Methylbutylidene]iMino[(1S)-2-oxo-1-(phenylMethyl)-2,1-ethanediyl]]]tris- | 390800-88-1 [chemicalbook.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Advanced LC-MS/MS Characterization of Bortezomib Impurity 10 (Boroxine Trimer): Methodologies and Mechanistic Insights

Executive Summary

Bortezomib is a potent, first-in-class dipeptidyl boronic acid proteasome inhibitor widely utilized in the oncology sector for the treatment of multiple myeloma and mantle cell lymphoma 1. A critical analytical challenge during its formulation, stability testing, and quality control is the accurate characterization of Bortezomib Impurity 10 (CAS No: 390800-88-1) 2. Unlike standard oxidative or hydrolytic degradants, Impurity 10 is the cyclic boroxine trimer of bortezomib.

This application note provides a comprehensive, self-validating LC-MS/MS methodology designed specifically to overcome the thermodynamic instability of the boroxine ring in aqueous environments, ensuring accurate structural confirmation and quantification for regulatory compliance.

Chemical Ontology & Mechanistic Causality

To successfully analyze Impurity 10, analytical scientists must first understand the unique behavior of boronic acids. Bortezomib exists in a reversible, water-dependent equilibrium. In the absence of water (e.g., during lyophilization or when dissolved in anhydrous solvents), three bortezomib monomers undergo intermolecular dehydration to form a six-membered boroxine ring, yielding Impurity 10 (Molecular Weight: 1098.67 g/mol ) 2.

The Hydrolysis Paradox: The primary reason conventional reversed-phase liquid chromatography (RP-LC) fails to accurately quantify Impurity 10 is on-column hydrolysis. When the highly lipophilic trimer is introduced into an aqueous mobile phase, it rapidly hydrolyzes back into the monomeric active pharmaceutical ingredient (API). If the analytical method does not actively account for this causality, the trimer will be falsely reported as the monomer, skewing purity assays and compromising stability-indicating methods .

Fig 1: Workflow illustrating the monomer-trimer equilibrium and self-validating LC-MS/MS process.

Table 1: Physicochemical Properties

| Property | Bortezomib (Monomer) | Bortezomib Impurity 10 |

| CAS Number | 179324-69-7 | 390800-88-1 |

| Molecular Formula | C₁₉H₂₅BN₄O₄ | C₅₇H₆₉B₃N₁₂O₉ |

| Molecular Weight | 384.24 g/mol | 1098.67 g/mol |

| Structural State | Free Boronic Acid | Cyclic Boroxine Trimer |

Analytical Strategy: Overcoming the Paradox

To engineer a robust LC-MS/MS method, the causality of hydrolysis dictates two mandatory experimental choices:

-

Anhydrous Sample Preparation: All standards and samples must be prepared in 100% aprotic solvents (e.g., Acetonitrile). Introducing water during sample prep acts as a nucleophile against the boroxine ring, artificially destroying the impurity before it reaches the column.

-

Ballistic Gradient Elution: The chromatographic run must utilize a rapid gradient. By swiftly increasing the organic modifier, the residence time of Impurity 10 in the aqueous Mobile Phase A is minimized, preventing on-column degradation and peak tailing.

Self-Validating LC-MS/MS Protocol

This protocol is designed as a self-validating system. By incorporating a specific control mixture, the analyst can definitively prove that the method is detecting the true state of the sample rather than an artifact of the analytical conditions.

Phase 1: Sample Preparation (The Anhydrous Imperative)

-

Prepare the Diluent: Ensure the use of strictly 100% LC-MS Grade Acetonitrile (ACN). Do not use aqueous buffers.

-

Stock Solution Generation: Weigh exactly 1.0 mg of Bortezomib Impurity 10 reference standard and dissolve in 1.0 mL of ACN to create a 1 mg/mL stock. Sonicate for 5 minutes in a cold water bath.

-

Working Standards: Dilute the stock solution to working concentrations (e.g., 10–100 ng/mL) using 100% ACN.

-

Self-Validation Control (Critical Step): Prepare a mixed standard containing 50 ng/mL Bortezomib monomer and 50 ng/mL Impurity 10 in ACN. This control validates the method's ability to separate the species without interconversion.

Phase 2: Chromatographic Separation

To prevent on-column hydrolysis, a sub-2-micron particle column is paired with a steep gradient to elute the highly lipophilic trimer rapidly.

Table 2: Optimized Chromatographic Conditions

| Parameter | Specification |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2.0 µL |

| Gradient Program | 0.0 min: 10% B 0.5 min: 10% B 2.0 min: 95% B 3.0 min: 95% B 3.1 min: 10% B 4.0 min: Stop |

Phase 3: Mass Spectrometry (ESI+)

Detection is performed using Electrospray Ionization in positive mode (ESI+). In the ESI source, the bortezomib monomer frequently undergoes in-source dehydration, yielding an abundant precursor ion of m/z 367.3 3. Conversely, the intact Impurity 10 trimer yields a precursor of m/z 1099.6. Upon collision-induced dissociation (CID), the boroxine ring shatters into dehydrated monomer units before undergoing further backbone cleavage.

Fig 2: Collision-induced dissociation (CID) fragmentation pathway for Bortezomib Impurity 10.

Table 3: MS/MS MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Bortezomib (Monomer) | 367.3 [M-H₂O+H]⁺ | 226.1 | 50 | 20 |

| Impurity 10 (Quantifier) | 1099.6[M+H]⁺ | 367.2 | 50 | 25 |

| Impurity 10 (Qualifier) | 1099.6 [M+H]⁺ | 226.1 | 50 | 40 |